molecular formula C19H23N3O3 B6692879 2-ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide

2-ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide

Cat. No.: B6692879
M. Wt: 341.4 g/mol
InChI Key: QSUAMJBJSISBMW-DLBZAZTESA-N
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Description

2-Ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide can be achieved through multi-step organic synthesis. It typically involves:

  • Starting Materials: : Appropriate pyridine derivatives and oxolane structures.

  • Reaction Conditions: : Controlled temperature and pressure settings, along with catalysts that facilitate selective reactions.

Industrial Production Methods

In an industrial setup, the production method focuses on optimizing yield and purity. Continuous flow reactors and advanced purification techniques ensure scalability and consistency in quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions:

  • Oxidation: : Reaction with oxidizing agents can lead to the formation of oxidized derivatives.

  • Reduction: : In the presence of reducing agents, it forms reduced compounds.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Common agents include KMnO₄ and H₂O₂.

  • Reducing Agents: : Typical agents are LiAlH₄ and NaBH₄.

  • Solvents: : Depending on the reaction, solvents like methanol, ethanol, and dichloromethane are used.

Major Products

The products vary based on the type of reaction but can include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.

Scientific Research Applications

In Chemistry

It is used as a building block in synthetic organic chemistry for constructing more complex molecules.

In Biology

The compound shows potential in biochemical assays and as a ligand in binding studies.

In Medicine

Research indicates potential therapeutic applications, particularly in targeting certain molecular pathways implicated in diseases.

In Industry

Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine Derivatives: : Compounds like 2-ethoxy-N,6-dimethylpyridine-3-carboxamide share similar structural motifs.

  • Oxolane-based Compounds: : Other oxolane derivatives provide comparative insights.

Uniqueness

2-Ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide stands out due to its specific functional groups, which impart unique reactivity and interaction profiles.

Properties

IUPAC Name

2-ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-4-24-18-15(8-7-13(2)21-18)19(23)22(3)16-9-11-25-17(16)14-6-5-10-20-12-14/h5-8,10,12,16-17H,4,9,11H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUAMJBJSISBMW-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C(=O)N(C)C2CCOC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=N1)C)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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